molecular formula C13H13N5O3S B2471962 4-{1'-methyl-5-oxo-4,5-dihydro-1H,1'H-[3,3'-bipyrazole]-1-yl}benzene-1-sulfonamide CAS No. 1005628-92-1

4-{1'-methyl-5-oxo-4,5-dihydro-1H,1'H-[3,3'-bipyrazole]-1-yl}benzene-1-sulfonamide

Cat. No.: B2471962
CAS No.: 1005628-92-1
M. Wt: 319.34
InChI Key: DPUWTMGHQPANSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide is a complex organic compound featuring a bipyrazole core linked to a benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the bipyrazole core, followed by the introduction of the benzene sulfonamide group. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medicinally, the compound has potential applications as a drug candidate. Sulfonamides are known for their antibacterial properties, and the bipyrazole core may provide additional therapeutic benefits.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bipyrazole core may also interact with nucleic acids or other biomolecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide
  • 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonic acid
  • 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonyl chloride

Uniqueness

The uniqueness of 4-{1’-methyl-5-oxo-4,5-dihydro-1H,1’H-[3,3’-bipyrazole]-1-yl}benzene-1-sulfonamide lies in its combination of a bipyrazole core with a sulfonamide group. This structure provides a versatile platform for chemical modifications and potential applications in various fields. The presence of both pyrazole rings and the sulfonamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-(1-methylpyrazol-3-yl)-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-17-7-6-11(15-17)12-8-13(19)18(16-12)9-2-4-10(5-3-9)22(14,20)21/h2-7H,8H2,1H3,(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUWTMGHQPANSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN(C(=O)C2)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.